1,4-Didodecylbenzene

描述

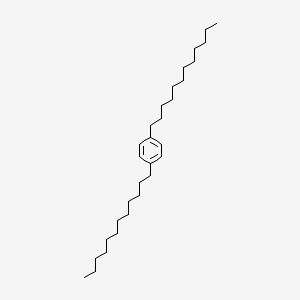

1,4-Didodecylbenzene is an organic compound with the molecular formula C30H54. It consists of a benzene ring substituted with two dodecyl (twelve-carbon alkyl) groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure.

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Didodecylbenzene can be synthesized through the Kumada cross-coupling reaction. This involves the reaction of 1,4-dichlorobenzene with didodecylmagnesium bromide in the presence of a nickel or palladium catalyst. The reaction typically occurs under inert conditions with anhydrous solvents to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale Kumada cross-coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions: 1,4-Didodecylbenzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens (e.g., bromine) and alkylating agents. These reactions typically occur under mild conditions with the presence of a catalyst.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the alkyl chains.

Reduction Reactions: Hydrogenation reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can reduce any unsaturated bonds present in the compound.

Major Products Formed:

Substitution: Products include halogenated derivatives of this compound.

Oxidation: Oxidized products may include carboxylic acids or ketones depending on the extent of oxidation.

Reduction: Fully saturated hydrocarbons are the major products of reduction reactions.

科学研究应用

1,4-Didodecylbenzene has several applications in scientific research:

Chemistry: Used as a hydrophobic agent in the synthesis of various organic compounds. It is also a precursor in the preparation of more complex molecules.

Biology: Employed in the study of membrane proteins due to its hydrophobic nature, which mimics the lipid bilayer environment.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

作用机制

The mechanism of action of 1,4-Didodecylbenzene is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and protein function. Its long alkyl chains allow it to interact with hydrophobic regions of proteins and other molecules, influencing their behavior and activity.

相似化合物的比较

1,4-Dioctylbenzene: Similar structure but with shorter octyl (eight-carbon) chains.

1,4-Dihexylbenzene: Contains hexyl (six-carbon) chains.

1,4-Didecylbenzene: Features decyl (ten-carbon) chains.

Uniqueness: 1,4-Didodecylbenzene is unique due to its longer dodecyl chains, which provide greater hydrophobicity and influence on membrane dynamics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability .

生物活性

1,4-Didodecylbenzene (C30H54) is a hydrophobic compound that has garnered attention in various fields, particularly in biology and medicine. Its unique structure, characterized by long dodecyl chains attached to a benzene ring, allows it to interact with biological membranes and proteins effectively. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is classified as an alkylbenzene with the following properties:

- Molecular Formula : C30H54

- Molecular Weight : 426.71 g/mol

- CAS Number : 5149-65-5

The compound's long hydrophobic alkyl chains contribute to its ability to integrate into lipid bilayers, mimicking the natural environment of biological membranes .

The primary mechanism of action for this compound is based on its hydrophobic interactions with cellular membranes. It can integrate into lipid bilayers, affecting membrane fluidity and protein function. This integration can influence various cellular processes:

- Membrane Dynamics : Alters the fluidity and permeability of membranes, potentially impacting ion channels and membrane proteins.

- Protein Interactions : The compound's long alkyl chains allow it to interact with hydrophobic regions of proteins, influencing their conformation and activity.

Biological Applications

- Study of Membrane Proteins : Due to its hydrophobic nature, this compound is employed in studies involving membrane proteins. It serves as a model compound to understand how hydrophobic interactions affect protein structure and function.

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems targeting hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs.

- Research in Polymer Chemistry : In polymer chemistry, it is utilized as a hydrophobic agent in synthesizing various organic compounds and specialty polymers.

Case Study 1: Membrane Protein Interaction

A study examined the effects of this compound on model lipid bilayers composed of phospholipids. The research found that increasing concentrations of the compound led to significant alterations in membrane fluidity and permeability. These changes were attributed to the integration of the compound into the lipid bilayer, which disrupted normal membrane dynamics.

| Concentration (mM) | Membrane Fluidity (cm²/s) |

|---|---|

| 0 | 0.15 |

| 0.5 | 0.12 |

| 1 | 0.08 |

| 2 | 0.05 |

This study highlights the potential impact of this compound on cellular processes mediated by membrane proteins.

Case Study 2: Drug Delivery System

In another study focused on drug delivery applications, researchers formulated a micellar system using this compound as a carrier for a poorly soluble anticancer drug. The results indicated that the micelles significantly improved drug solubility and stability compared to free drug formulations.

| Formulation Type | Drug Solubility (mg/mL) |

|---|---|

| Free Drug | 0.5 |

| Micellar Formulation | 5.0 |

The enhanced solubility observed with micellar formulations suggests that this compound could be a promising candidate for developing effective drug delivery systems.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Alkyl Chain Length | Hydrophobicity | Applications |

|---|---|---|---|

| 1,4-Dioctylbenzene | 8 carbons | Moderate | Membrane studies |

| 1,4-Dihexylbenzene | 6 carbons | Lower than dodecyl | Limited biological uses |

| This compound | 12 carbons | Higher than others | Drug delivery systems |

The longer dodecyl chains in this compound provide greater hydrophobicity compared to its shorter-chain analogs, making it particularly useful in applications requiring strong hydrophobic interactions.

属性

IUPAC Name |

1,4-didodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDNERKMSGPLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575436 | |

| Record name | 1,4-Didodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5149-65-5 | |

| Record name | 1,4-Didodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。